FPL64176

概要

準備方法

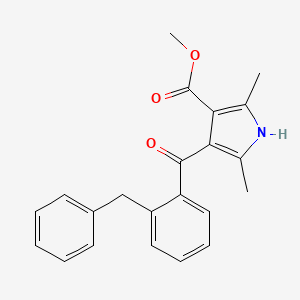

FPL 64176の合成には、2,5-ジメチル-1H-ピロール-3-カルボン酸とベンジルクロリドを塩基の存在下で反応させてベンジルエステルを生成することが含まれます。 この中間体は、次にベンゾイルクロリドと反応して最終生成物であるメチル2,5-ジメチル-4-[2-(フェニルメチル)ベンゾイル]-1H-ピロール-3-カルボキシレートが生成されます . 反応条件には、通常、ジクロロメタンなどの有機溶媒とトリエチルアミンなどの塩基の使用が含まれ、反応は室温で行われます .

化学反応の分析

FPL 64176は、次のようなさまざまな化学反応を起こします。

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用して酸化できます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して還元できます。

置換: メトキシドナトリウムまたはtert-ブトキシドカリウムなどの試薬を使用して、特にベンジル位で求核置換反応を起こすことができます.

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりカルボン酸が生成される場合がありますが、還元によりアルコールが生成される場合があります .

科学研究への応用

FPL 64176は、L型カルシウムチャネルを調節する能力により、科学研究で広く使用されています。応用には次のようなものがあります。

化学: L型カルシウムチャネルの特性と機能を研究するためのツールとして使用されます。

生物学: 筋肉収縮や神経伝達物質の放出など、さまざまな生理学的プロセスにおけるカルシウムチャネルの役割の理解に役立ちます。

医学: 心血管疾患やカルシウムチャネル機能不全に関連する障害の治療における潜在的な治療用途について調査されています。

科学的研究の応用

Cardiac Physiology

FPL64176 has been extensively studied for its effects on cardiac muscle contraction. It increases contractility by enhancing calcium influx through L-type calcium channels, which is crucial for cardiac function. Studies have shown that this compound significantly increases both calcium currents and transients in isolated rat ventricular myocytes, indicating its potential as a therapeutic agent for heart failure .

Neuroscience

In neuroscience, this compound is employed to isolate and study L-type calcium currents in neurons. It enhances the amplitude of these currents, facilitating research into their role in neuronal excitability and synaptic transmission. However, caution is advised as this compound can inhibit other calcium channel types at higher concentrations, complicating its use as a selective agonist .

Smooth Muscle Function

This compound has been shown to increase the contractility of smooth muscle tissues, making it relevant in studies related to vascular physiology and gastrointestinal motility. By enhancing calcium influx, it contributes to increased muscle contraction, which can be beneficial in understanding conditions like hypertension or gastrointestinal disorders .

Case Studies and Experimental Findings

| Study | Focus | Findings |

|---|---|---|

| Baxter et al., 1993 | Cardiac Myocytes | This compound increased calcium current amplitude and prolonged channel opening duration, enhancing cardiac contractility. |

| Rampe et al., 1993 | Neuronal Activity | Demonstrated that this compound selectively enhances L-type currents in sympathetic neurons while inhibiting N-type currents at higher concentrations. |

| Hardingham et al., 1997 | Smooth Muscle | Observed increased contraction in smooth muscle tissues with this compound application, supporting its role in muscle physiology. |

作用機序

FPL 64176は、L型カルシウムチャネルに結合し、これらのチャネルを通る巨視的内向き電流を増強することで作用を発揮します。脱分極中の単一カルシウムチャネルの開口時間を延長し、再分極時のチャネルの閉鎖を遅らせます。 これにより、カルシウムイオンの流入量が増加し、平滑筋と心筋の収縮力が強化されます . FPL 64176の分子標的はL型カルシウムチャネルのアルファ-1サブユニットであり、その作用には電圧依存性ゲーティングメカニズムの調節が含まれます .

類似化合物との比較

FPL 64176は、ベイK 8644などの他のカルシウムチャネル活性化剤と比較されることがよくあります。 両方の化合物はL型カルシウムチャネルを活性化しますが、FPL 64176は、ベイK 8644と比較してEC50値が16ナノモルと有意に強力です . その他の類似化合物には次のようなものがあります。

ベイK 8644: ジヒドロピリジンカルシウムチャネル活性化剤。

ニフェジピン: ジヒドロピリジンカルシウムチャネル遮断薬。

ベラパミル: 非ジヒドロピリジンカルシウムチャネル遮断薬.

FPL 64176のユニークなベンゾイルピロール構造と高い効力は、カルシウムチャネル研究および創薬における貴重なツールとなっています。

生物活性

FPL64176 is a synthetic compound classified as a benzoylpyrrole calcium channel activator, primarily known for its selective action on L-type calcium channels (LTCCs). This compound has garnered attention in various fields of research due to its unique pharmacological properties and potential therapeutic applications.

This compound functions as an agonist for L-type calcium channels, enhancing calcium ion influx in excitable tissues such as cardiac and neuronal cells. Its mechanism involves binding to specific sites on the channel, leading to increased channel activity and subsequent physiological effects. Notably, it has been shown to induce burst firing in dopaminergic neurons, which is critical for neurotransmission in the brain .

1. Cardiovascular Effects

This compound has been studied for its impact on cardiac function. Research indicates that it can enhance contractility in cardiac myocytes by increasing intracellular calcium levels. In failing human heart tissues, this compound was observed to increase single-channel conductance of LTCCs significantly, suggesting a potential role in improving heart function during pathological conditions .

2. Neurophysiological Effects

In neuronal studies, this compound has been shown to convert single spiking patterns into burst firing in dopaminergic neurons, indicating its role in modulating excitability and synaptic transmission . This effect is particularly relevant in the context of neurodegenerative diseases where dopaminergic signaling is impaired.

3. Anthelmintic Activity

Recent studies have highlighted the anthelmintic properties of this compound, particularly against Schistosoma mansoni. The compound induces rapid paralysis in adult worms, offering a potential alternative to traditional anthelmintics like praziquantel . This finding opens avenues for further exploration into its use as a therapeutic agent against parasitic infections.

Data Summary and Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- Cardiac Function Improvement : A study involving failing human heart tissues demonstrated that this compound significantly increased the conductance of L-type calcium channels, suggesting a mechanism for improving contractility and overall cardiac function during heart failure episodes .

- Neurophysiological Modulation : In transgenic mice lacking specific calcium channel subtypes, this compound was shown to effectively induce burst firing, highlighting its versatility and potential therapeutic implications in treating disorders characterized by impaired dopaminergic signaling .

- Anthelmintic Efficacy : In experiments with Schistosoma mansoni, this compound demonstrated rapid contractile paralysis, indicating its effectiveness as a novel treatment option for schistosomiasis .

特性

IUPAC Name |

methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c1-14-19(20(15(2)23-14)22(25)26-3)21(24)18-12-8-7-11-17(18)13-16-9-5-4-6-10-16/h4-12,23H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMWHKZANMNXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C)C(=O)OC)C(=O)C2=CC=CC=C2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153064 | |

| Record name | Methyl 2,5-dimethyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120934-96-5 | |

| Record name | Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120934-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fpl 64176 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120934965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,5-dimethyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FPL-64176 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU89L306PO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of FPL 64176?

A1: FPL 64176 primarily targets L-type voltage-gated calcium channels (LTCCs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does FPL 64176 interact with LTCCs and what are the downstream consequences?

A2: FPL 64176 binds to a distinct site on LTCCs, different from the dihydropyridine binding site. [, , ] This binding allosterically enhances calcium influx into cells by increasing channel open probability and prolonging open times. [, , , , , ] This ultimately leads to a variety of physiological responses, including increased smooth muscle contraction, enhanced cardiac contractility, and neurotransmitter release. [, , , , ]

Q3: How does the mechanism of action of FPL 64176 differ from that of dihydropyridine calcium channel activators like Bay K 8644?

A3: While both compounds activate LTCCs, they bind to distinct sites and exhibit different effects on channel kinetics. [, , , ] FPL 64176 slows both activation and inactivation of LTCCs, leading to a more sustained increase in intracellular calcium levels compared to Bay K 8644. [, , ] Additionally, FPL 64176 demonstrates higher efficacy in some systems. [, ]

Q4: Does FPL 64176 interact with ryanodine receptors (RyRs)?

A4: Research suggests that FPL 64176 can directly activate cardiac ryanodine receptors (RyR2), but not skeletal muscle RyRs (RyR1). [] This activation is thought to occur through increased calcium sensitivity of RyR2 inactivation. []

Q5: What is the molecular formula and weight of FPL 64176?

A5: The molecular formula of FPL 64176 is C21H21NO4 and its molecular weight is 351.4 g/mol. []

Q6: Is there any information available on the spectroscopic data for FPL 64176?

A6: While the provided research does not delve into detailed spectroscopic analysis, the synthesis of tritium-labeled FPL 64176 has been described. [] This indicates the potential for utilizing radioligand binding assays and other techniques for studying the compound.

Q7: What is the pharmacological profile of FPL 64176 in vitro?

A7: In vitro studies demonstrate that FPL 64176 induces concentration-dependent contraction in various smooth muscle preparations, including rat tail artery and guinea pig ileum. [, ] It also enhances contractility in cardiac preparations, prolongs action potential duration, and increases LTCC current amplitude in isolated cells. [, , , ] Notably, its effects are antagonized by calcium channel blockers like nifedipine. [, , , ]

Q8: How does FPL 64176 behave in vivo?

A8: In vivo studies in dogs show that intravenous administration of FPL 64176 significantly increases cardiac contractile force and blood pressure. [] These effects are partially attenuated by nifedipine pretreatment. []

Q9: Has FPL 64176 been tested in any disease models?

A9: FPL 64176 has been used in various disease models:

- Emesis: Research indicates that FPL 64176 induces vomiting in least shrews, suggesting a potential role for LTCCs in emesis. [, ]

- Pain: In rats, intrathecal sildenafil shows antinociceptive effects that are attenuated by FPL 64176, suggesting a possible involvement of LTCCs in pain modulation. []

Q10: How does the structure of FPL 64176 contribute to its activity?

A10: The benzoylpyrrole core structure of FPL 64176 is essential for its activity. [] Modifications to this core structure, as explored through structure-activity relationship studies, significantly impact its potency and efficacy. [] For instance, the 2-(phenylmethyl)benzoyl substituent is crucial for its potent calcium channel activating properties. []

Q11: Are there any known structure-activity relationship studies for FPL 64176?

A11: The development of FPL 64176 involved QSAR studies to identify structural features responsible for its potent activity. The 2-(phenylmethyl)benzoyl substituent emerged as a key contributor to its efficacy. []

Q12: Does the chirality of FPL 64176 impact its activity?

A12: Unlike dihydropyridine calcium channel modulators like Bay K 8644, FPL 64176 is achiral and does not exhibit enantiomeric selectivity in its action. []

Q13: What is the impact of extracellular potassium concentration on FPL 64176 activity?

A13: The activity of FPL 64176, particularly its ability to induce smooth muscle contraction, is influenced by extracellular potassium levels. [] This suggests a potential interplay between potassium channels and FPL 64176-mediated effects.

Q14: Does FPL 64176 exhibit any voltage-dependent effects?

A14: Interestingly, FPL 64176 demonstrates some voltage-dependent effects. In particular, its ability to slow LTCC deactivation is more pronounced at more negative membrane potentials, while at very hyperpolarized potentials, deactivation becomes faster in the presence of FPL 64176. [] This suggests complex interactions between the drug, channel gating, and membrane voltage.

Q15: What is known about the toxicity and safety profile of FPL 64176?

A15: While the provided research papers primarily focus on the mechanistic and pharmacological characterization of FPL 64176, some studies hint at potential toxicity. For instance, in cultured rat cortical cells, FPL 64176 prevented antiepileptic drug-induced apoptosis, highlighting the importance of maintaining calcium homeostasis for neuronal survival. []

Q16: What are the potential future research directions for FPL 64176?

A16: Future research on FPL 64176 could focus on:

- Investigating subtype selectivity: Determining if FPL 64176 exhibits any selectivity for different LTCC subtypes (Cav1.2, Cav1.3, etc.) could be valuable for developing targeted therapies. [, ]

Q17: Could FPL 64176 be used as a tool to study LTCC function in different tissues and disease models?

A17: Yes, FPL 64176's unique pharmacological profile makes it a valuable tool for dissecting the physiological and pathophysiological roles of LTCCs. Its ability to activate LTCCs through a distinct mechanism compared to dihydropyridines offers a unique perspective on channel function and regulation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。